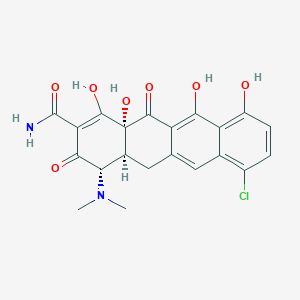
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a deuterium-labeled compound, which means that some of its hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is a derivative of 4,4-dimethyl-cyclohexanone, where the deuterium atoms are specifically located at the 2, 2, 6, and 6 positions. The molecular formula of this compound is C8H14O, and it is often used in scientific research to study reaction mechanisms and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 typically involves the introduction of deuterium atoms into the parent compound, 4,4-dimethyl-cyclohexanone. One common method is the catalytic hydrogenation of the parent compound in the presence of deuterium gas (D2). This process replaces the hydrogen atoms at the specified positions with deuterium.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound often involves large-scale catalytic hydrogenation processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:
Chemistry: Used to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes where deuterium labeling provides insights into reaction pathways and product formation.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 exerts its effects is primarily related to its deuterium content. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate and outcome of chemical reactions. This isotope effect is often exploited in studies to understand reaction kinetics and mechanisms. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 can be compared with other similar compounds, such as:
4,4-Dimethylcyclohexanone: The parent compound without deuterium labeling.
2,2-Dimethylcyclohexanone: A similar compound with different methyl group positions.
3,3-Dimethylcyclohexanone: Another isomer with methyl groups at different positions.
4,4-Difluorocyclohexanone: A compound with fluorine atoms instead of deuterium.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and isotope effects.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
130.22 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3/i3D2,4D2 |
InChI Key |
PXQMSTLNSHMSJB-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1=O)([2H])[2H])(C)C)[2H] |
Canonical SMILES |
CC1(CCC(=O)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


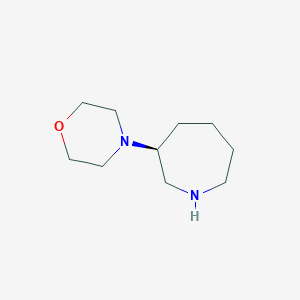

![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
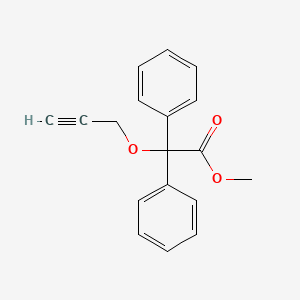
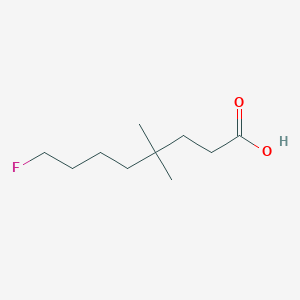
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
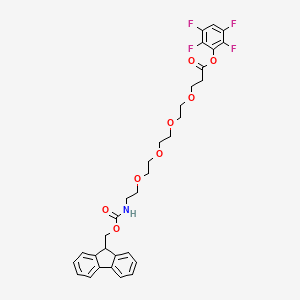
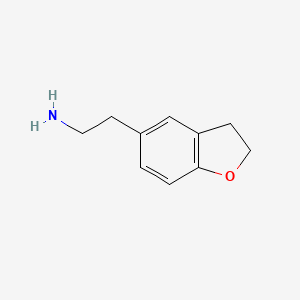
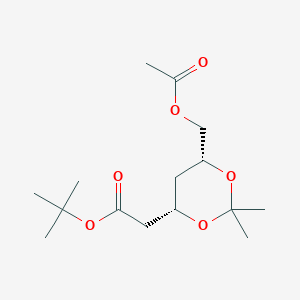
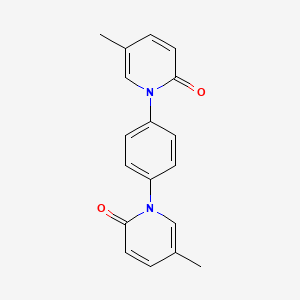
![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)
